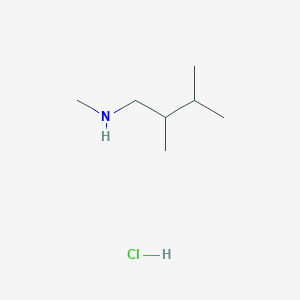

(2,3-dimethylbutyl)(methyl)amine hydrochloride

描述

属性

IUPAC Name |

N,2,3-trimethylbutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N.ClH/c1-6(2)7(3)5-8-4;/h6-8H,5H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFHWVGPETGRBNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)CNC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-dimethylbutyl)(methyl)amine hydrochloride typically involves the reaction of (2,3-dimethylbutyl)amine with methyl chloride in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

(2,3−dimethylbutyl)amine+methylchloride→(2,3−dimethylbutyl)(methyl)aminehydrochloride

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the purification of the product through crystallization or distillation to achieve high purity levels. The compound is then packaged and stored under appropriate conditions to maintain its stability.

化学反应分析

Types of Reactions

(2,3-dimethylbutyl)(methyl)amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form primary or secondary amines.

Substitution: The hydrochloride group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of amine oxides.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amine derivatives.

科学研究应用

Medicinal Chemistry Applications

The compound has been explored for its potential therapeutic properties:

- Pharmacodynamics : Research indicates that (2,3-dimethylbutyl)(methyl)amine hydrochloride may interact with specific biological targets due to its amine functionality. It has been investigated for its role in developing inhibitors for various enzymes, including those involved in neurodegenerative diseases such as Alzheimer’s disease. The compound's ability to penetrate the blood-brain barrier enhances its potential as a treatment option .

- Synthesis of Drug Candidates : It serves as a building block in synthesizing more complex pharmaceutical agents. For instance, derivatives of this compound have been used to create dual-target inhibitors that show promise against lung cancer .

Organic Synthesis

In organic chemistry, this compound is employed in several synthesis pathways:

- Reductive Amination : This compound can be utilized in reductive amination reactions to form various amines from carbonyl compounds. Its reactivity allows for the formation of diverse amine derivatives that are essential in drug development and organic synthesis .

- Intermediate in Polymer Chemistry : It acts as an intermediate in the production of polymers and resins, where it contributes to the formation of cross-linked structures that enhance material properties .

The biological implications of this compound have been a focus of various studies:

- Enzyme Inhibition : Compounds derived from this structure have shown inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidases (MAOs), making them potential candidates for treating cognitive disorders .

- Toxicological Studies : Preliminary studies indicate that some derivatives exhibit low toxicity profiles, suggesting their safety for further pharmacological exploration .

Case Studies

Several case studies have illustrated the applications of this compound:

- Peptide Interaction Studies : Researchers have demonstrated that this compound significantly influences peptide bond formation and stability, crucial for understanding protein synthesis dynamics.

- Pharmacological Evaluations : In vivo studies have indicated potential applications in metabolic disorder treatments due to its ability to modulate enzyme activities related to amino acid metabolism.

作用机制

The mechanism of action of (2,3-dimethylbutyl)(methyl)amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Isomers: (3,3-Dimethylbutyl)(methyl)amine Hydrochloride

- Molecular Formula : C₇H₁₈ClN (same as target compound).

- Key Difference : The methyl groups are positioned at the 3,3 carbons of the butyl chain instead of 2,3.

- Implications: Altered branching may affect solubility, crystallinity, and receptor-binding interactions.

Derivatives with Additional Functional Groups

3-[(2,3-Dimethylbutyl)(methyl)amino]propanoic Acid Hydrochloride

- Molecular Formula : C₁₀H₂₁ClN₂O₂ ().

- Key Features: Incorporates a propanoic acid group, introducing carboxylate functionality.

- Comparison: Increased polarity due to the carboxylic acid group, enhancing water solubility. Potential for zwitterionic behavior at physiological pH, making it suitable for drug delivery systems.

(2,3-Dihydro-1-benzofuran-3-yl)methylamine Hydrochloride

- Molecular Formula: C₁₀H₁₄ClNO₂ ().

- Key Features : Contains a benzofuran aromatic ring and methoxy group.

- Comparison :

- Aromaticity increases lipophilicity, favoring blood-brain barrier penetration.

- The methoxy group may stabilize the molecule against oxidative degradation.

Compounds with Aromatic or Bulky Substituents

(1,3-Dimethyl-3-phenylbutyl)amine Hydrochloride

生物活性

(2,3-dimethylbutyl)(methyl)amine hydrochloride is a compound that has garnered interest due to its potential biological activities. As a tertiary amine, it is structurally related to several biologically active compounds and may interact with various biochemical pathways. This article aims to synthesize available research findings on the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₇H₁₈ClN

- Molecular Weight : 151.68 g/mol

- IUPAC Name : this compound

This compound features a branched aliphatic chain that may influence its interaction with biological targets.

The biological activity of this compound is hypothesized to involve its interaction with specific receptors or enzymes. The presence of the amine functional group suggests potential activity in modulating neurotransmitter systems or enzyme inhibition.

Key Mechanisms:

Biological Activity and Pharmacological Effects

Research indicates that this compound may exhibit various biological activities:

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties by modulating cytokine production and reducing nitric oxide synthesis in activated immune cells .

- Neuroprotective Properties : Some studies suggest that related compounds may protect neuronal cells from oxidative stress and inflammation, which could be relevant for neurodegenerative conditions.

Case Studies and Research Findings

- Inhibition of MDH Enzymes : A study evaluating the structure-activity relationship (SAR) of related amines revealed that certain modifications in the aliphatic chain led to significant changes in the inhibitory potency against MDH enzymes. For example, the introduction of electron-withdrawing groups resulted in varying degrees of inhibition .

| Compound | MDH1 IC₅₀ (μM) | MDH2 IC₅₀ (μM) |

|---|---|---|

| Base Compound | 6.18 ± 0.74 | 1.5 ± 0.01 |

| Modified Compound A | 0.94 ± 0.05 | 1.24 ± 0.13 |

| Modified Compound B | >5 | >5 |

常见问题

Q. Advanced Strategy :

- Solvent Choice : Use aprotic solvents (e.g., dioxane, THF) to suppress side reactions like N-alkylation.

- Catalysis : Explore phase-transfer catalysts or mild bases (e.g., K₂CO₃) to enhance selectivity, as seen in analogous Schiff base formations .

- Temperature Control : Lower temperatures (0–5°C) during acid addition reduce side reactions like over-protonation.

What analytical techniques beyond NMR are critical for confirming purity and structure?

Q. Methodological Answer :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) to quantify impurities.

- Elemental Analysis : Verify chloride content (theoretical ~12.5% for C₈H₂₀NCl).

- TGA/DSC : Assess thermal stability and decomposition profiles .

How does the hydrochloride salt form impact biological activity compared to the free base?

Advanced Insight : The hydrochloride salt improves aqueous solubility, facilitating in vitro assays (e.g., receptor binding studies). However, the free base may exhibit higher membrane permeability. Researchers should compare both forms in buffer solutions (pH 7.4) using solubility assays and cell-based models .

What strategies are recommended for synthesizing enantiomerically pure forms of this compound?

Advanced Synthesis : If stereocenters exist, employ chiral auxiliaries or asymmetric catalysis. For example, the patent EP4374877A2 utilized an (S)-configured precursor to control stereochemistry . Use chiral HPLC (e.g., Chiralpak AD-H column) to resolve enantiomers and confirm enantiomeric excess (ee) ≥98% .

How can computational modeling aid in predicting reactivity or biological interactions of this compound?

Q. Advanced Approach :

- DFT Calculations : Predict pKa values (amine group ~8–10) and protonation states under physiological conditions.

- Molecular Docking : Screen against target proteins (e.g., GPCRs) using software like AutoDock Vina to prioritize in vitro testing .

What are the applications of this compound in medicinal chemistry or materials science?

Q. Research Applications :

- Medicinal Chemistry : As a building block for synthesizing kinase inhibitors or GPCR ligands, leveraging its tertiary amine for hydrogen bonding .

- Materials Science : Explore its use in ionic liquids or as a surfactant due to the amphiphilic nature of the hydrochloride salt .

How should researchers address low yields in large-scale syntheses of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。